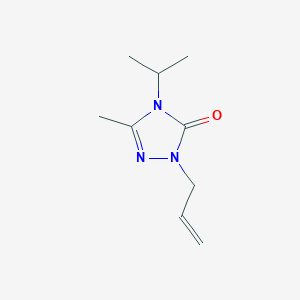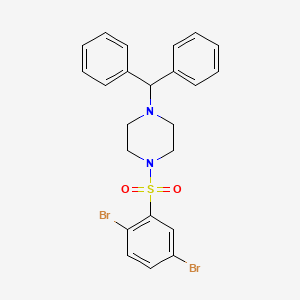![molecular formula C18H23N5O2S B2368412 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide CAS No. 1209694-24-5](/img/structure/B2368412.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide is a synthetic organic compound known for its diverse applications across multiple scientific disciplines. This compound features a pyrimidine core substituted with methyl, methylsulfanyl, and propanamide functional groups, contributing to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide typically involves several key steps:
Formation of the pyrimidine core: : Begin with the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.
Introduction of substituents: : Methyl groups are introduced via alkylation reactions. The methylsulfanyl group can be added using thiolation agents such as methanethiol.
Attachment of the propanamide side chain: : This is achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
For large-scale production, methods like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are pivotal to obtain high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Typically involves the conversion of the methylsulfanyl group to sulfoxides or sulfones.
Reduction: : Possible reduction of the pyridine or pyrimidine rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituents: : Halides for nucleophilic substitution, sulfur chlorides for thiolation
Major Products
Oxidation products: : Sulfoxides, sulfones
Reduction products: : Partially hydrogenated rings
Substitution products: : Diverse derivatives based on the substituents introduced
Aplicaciones Científicas De Investigación
This compound's unique structure lends itself to various applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential inhibitor or ligand in biochemical pathways, studying enzyme-substrate interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases, acting as a pharmaceutical intermediate.
Industry: : Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide exerts its effects depends largely on its interaction with molecular targets, often through:
Binding to enzymes or receptors: : Affecting their activity or signaling pathways.
Inhibition of biological pathways: : Such as specific enzymes in disease-related processes.
Modulation of molecular interactions: : Influencing protein-protein or protein-DNA interactions.
Comparación Con Compuestos Similares
When compared to other pyrimidine-based compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide stands out due to its methylsulfanyl group and specific amide linkage, which contribute to its distinct reactivity and binding properties.
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine
N-(2-carbamoylethyl)amide derivatives
Pyrimidine derivatives with varying alkyl or aryl groups
So, that's the scoop! Fascinating stuff, right? What's next on our chemistry adventure?
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-oxo-3-(pyridin-2-ylamino)propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-14(13(2)22-18(21-12)26-3)7-8-16(24)20-11-9-17(25)23-15-6-4-5-10-19-15/h4-6,10H,7-9,11H2,1-3H3,(H,20,24)(H,19,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJWHGTBZHDMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCC(=O)NC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
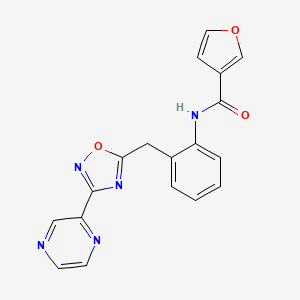
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)
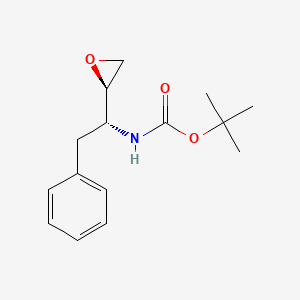
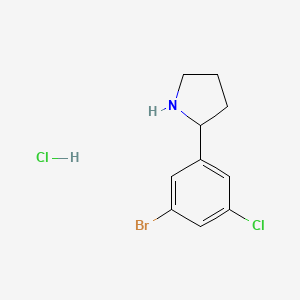
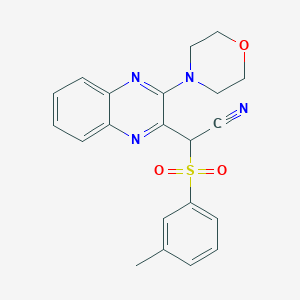
![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)
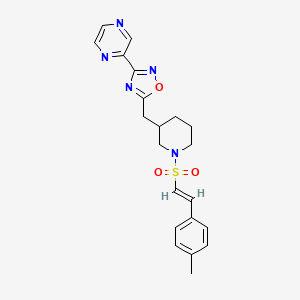
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)
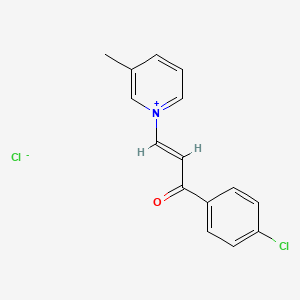
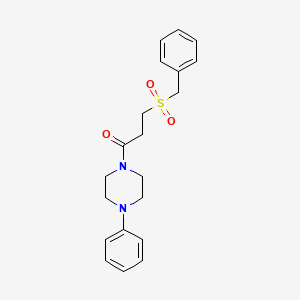
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)
